molecular formula C17H28BNO5 B13726750 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

Cat. No.: B13726750
M. Wt: 337.2 g/mol
InChI Key: LHPOISYJBBEZRN-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its unique structure, which includes a pyridine ring substituted with a boronic ester group and a triethylene glycol monomethyl ether chain. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the boronic ester group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The triethylene glycol monomethyl ether chain is then attached through etherification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions typically produce new carbon-carbon bonded compounds .

Mechanism of Action

The mechanism by which 2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine lies in its combination of a pyridine ring, a boronic ester group, and a triethylene glycol monomethyl ether chain. This unique structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

Molecular Formula

C17H28BNO5

Molecular Weight

337.2 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H28BNO5/c1-13-11-14(18-23-16(2,3)17(4,5)24-18)12-19-15(13)22-10-9-21-8-7-20-6/h11-12H,7-10H2,1-6H3

InChI Key

LHPOISYJBBEZRN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOCCOC)C

Origin of Product

United States

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